molecular formula CuO7P2-4 B8696821 Copper;phosphonato phosphate

Copper;phosphonato phosphate

Cat. No.: B8696821
M. Wt: 237.49 g/mol
InChI Key: TYUTWTNPBFAGTL-UHFFFAOYSA-J
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Description

Copper;phosphonato phosphate is a coordination compound comprising copper(II) ions, phosphonate (R-PO₃²⁻), and phosphate (PO₄³⁻) groups. Phosphonates differ from phosphates by a direct carbon-phosphorus (C-P) bond, enhancing their resistance to hydrolysis and thermal stability compared to phosphates . This hybrid structure enables unique coordination geometries and reactivity, making it relevant in catalysis, materials science, and biomedicine. The compound’s synthesis typically involves copper salts reacting with phosphonate/phosphate precursors under controlled conditions, though specific methodologies remain less documented than those for simpler copper phosphates (e.g., copper(II) phosphate, Cu₃(PO₄)₂) .

Properties

Molecular Formula

CuO7P2-4

Molecular Weight

237.49 g/mol

IUPAC Name

copper;phosphonato phosphate

InChI

InChI=1S/Cu.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/p-4

InChI Key

TYUTWTNPBFAGTL-UHFFFAOYSA-J

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu]

Origin of Product

United States

Chemical Reactions Analysis

Aqueous Metathesis Reaction

Reacting copper sulfate (CuSO₄) with sodium pyrophosphate (Na₄P₂O₇) under controlled pH (5–5.5) yields copper pyrophosphate as a light-blue precipitate :
Reaction:

CuSO4+Na4P2O7Cu2P2O7+Na2SO4\text{CuSO}_4 + \text{Na}_4\text{P}_2\text{O}_7 \rightarrow \text{Cu}_2\text{P}_2\text{O}_7 \downarrow + \text{Na}_2\text{SO}_4

Conditions:

  • pH 5–5.5

  • Room temperature

  • Purification via filtration, water rinsing, and drying .

Complexation and Solubility

Copper pyrophosphate forms soluble complexes with alkali pyrophosphates, enhancing its applicability in electroplating and catalysis :

Reaction with Potassium Pyrophosphate

Cu2P2O7+K4P2O72K2CuP2O7\text{Cu}_2\text{P}_2\text{O}_7 + \text{K}_4\text{P}_2\text{O}_7 \rightarrow 2 \, \text{K}_2\text{CuP}_2\text{O}_7

Properties:

  • Soluble in water .

  • Stabilizes Cu²⁺ ions in solution, critical for electroplating baths .

Phosphonate Interactions

Phosphonates like HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) inhibit Cu²⁺ precipitation by forming stable complexes :
Effectiveness Order:

HEDPHPA>PAPEMP>AMPPBTC\text{HEDP} \approx \text{HPA} > \text{PAPEMP} > \text{AMP} \gg \text{PBTC}

Key Factors:

  • pH dependency (optimal at neutral to slightly alkaline) .

  • Reaction time and phosphonate concentration .

Thermal Behavior and Stability

Copper pyrophosphate decomposes at elevated temperatures, though specific data is limited. Related copper phosphates (e.g., Cu₃(PO₄)₂) exhibit stability up to 750°C .

Electroplating

Cu₂P₂O₇ serves as a copper source in pyrophosphate-based electroplating baths, producing uniform coatings with high conductivity .

Battery Electrodes

In Ni-Sn nanowire electrodes for Li-ion batteries, copper pyrophosphate-based electrolytes enhance structural stability .

Fenton-Like Catalysis

While Cu₃(PO₄)₂ is more studied, copper pyrophosphate’s structural similarity suggests potential in advanced oxidation processes (AOPs). For example, Cu₃(PO₄)₂ achieves 73% ethanol conversion to acetaldehyde at 325°C .

Environmental and Industrial Relevance

  • Wastewater Treatment: Phosphonates stabilize Cu²⁺ in industrial water, reducing toxic metal discharge .

  • Regulatory Compliance: Copper salts in materials must adhere to EU restrictions (≤5 mg Cu/kg food) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Properties

Compound Coordination Geometry Key Functional Groups Stability to Hydrolysis
Copper;phosphonato phosphate Octahedral (Cu²⁺) Phosphonate + Phosphate Moderate (phosphonate enhances stability)
Copper(II) phosphate (Cu₃(PO₄)₂) Layered structure Phosphate only Low (prone to hydrolysis in acidic conditions)
Copper glycerol phosphate Tetrahedral (Cu²⁺) Phosphate + Glycerol High (organic matrix stabilizes)
  • Phosphonate vs. Phosphate Coordination : Phosphonate’s C-P bond allows stronger metal-ligand interactions compared to phosphate’s O-P bonds, influencing redox behavior and catalytic activity .
  • Hybrid Structure : The dual presence of phosphonate and phosphate in this compound enables versatile binding modes, as seen in copper-pyrimidine nucleotide complexes .

Research Findings and Data

Stability and Degradation

  • Soil Degradation: Phosphonates degrade 20–30% slower than phosphates in non-sterilized soil due to microbial resistance .
  • Thermal Stability : Phosphonato-copper complexes retain structural integrity up to 300°C, whereas copper phosphate decomposes at ~200°C .

Catalytic Performance

  • MOF Construction : Copper phosphonates exhibit higher surface area (≥1000 m²/g) than phosphate-based MOFs, enhancing gas adsorption capacity .
  • Reaction Yields: Copper-catalyzed α-hydroxy phosphonate synthesis achieves ~85% yield, outperforming non-catalytic methods (<50%) .

Q & A

Q. Critical factors :

  • pH : Alkaline conditions stabilize Cu(III) intermediates, enabling selective oxidation .
  • Ligand steric effects : Bulky aryl groups (e.g., 2,6-diphenyl-substituted ligands) enforce molecular geometries and prevent insoluble polymer formation .

Q. Table 1: Representative Synthetic Routes

MethodLigands/ReagentsConditionsProduct NuclearityRef.
SolvothermalCuCl, ArOPO₃H₂, pyrazoleDMF, 80°C, 24hEnneanuclear (Cu₉)
Cu(II)/H₂O₂ oxidationHEDP, CuSO₄, H₂O₂pH 9.5, 30 minPhosphate product

(Basic) Which analytical techniques are essential for characterizing copper phosphonato phosphate structures and properties?

Answer:

  • X-ray crystallography : Resolves nuclearity (e.g., enneanuclear Cu₉ clusters) and ligand coordination modes .
  • Infrared (IR) spectroscopy : Identifies P–O–Cu stretching (3440–3465 cm⁻¹) and phosphonate/phosphate vibrational modes .
  • Magnetic susceptibility : Quantifies antiferromagnetic coupling in dinuclear Cu(II) subunits (e.g., J = −200 cm⁻¹) and spin frustration in trinuclear motifs .

Methodological note : Pair spectroscopic data with computational modeling (e.g., density functional theory) to validate electronic structures .

(Advanced) What mechanistic insights explain the selective oxidation of phosphonates to phosphates by Cu(II)/H₂O₂ systems?

Answer:
The Cu(II)/H₂O₂ system operates via:

Cu(II)-phosphonate complexation , forming a stable intermediate.

In situ generation of Cu(III) through H₂O₂ activation, enabling intramolecular electron transfer from phosphonate to Cu(III) .

Selective oxidation : Matrix tolerance (e.g., Cl⁻, SO₄²⁻) arises from the localized electron-transfer pathway, avoiding radical-mediated side reactions .

Q. Validation :

  • EPR spectroscopy detects Cu(III) signals.
  • Stoichiometric H₂O₂ addition in industrial effluents confirms catalytic efficiency (>90% conversion) .

(Advanced) How do polynuclear copper phosphonato phosphate complexes achieve magnetic anisotropy, and what factors modulate spin states?

Answer:
Magnetic behavior in Cu₉ clusters arises from:

  • Antiferromagnetic coupling in dinuclear Cu(II) subunits (J = −200 cm⁻¹).
  • Spin frustration in trinuclear motifs due to triangular geometry, leading to degenerate ground states .

Q. Key modulators :

  • Ligand field symmetry : Distorted octahedral geometries enhance magnetic exchange.
  • Hydroxide bridges : μ₃-OH ligands mediate superexchange pathways .

Q. Table 2: Magnetic Parameters of Cu₉ Clusters

SubunitCoupling Constant (J, cm⁻¹)Ground StateRef.
Dinuclear Cu(II)−200Singlet
Trinuclear Cu(II)−120 (frustrated)Doublet

(Methodological) How should researchers design experiments to resolve contradictions in catalytic efficiency data for copper phosphonato phosphate systems?

Answer:
Address discrepancies by controlling:

pH gradients : Optimize for Cu(III) stability (pH 9–10) .

Ligand-to-metal ratios : Excess phosphonate ligands can inhibit H₂O₂ activation .

Interferents : Test with anions (Cl⁻, NO₃⁻) and organic matter (10 mg TOC/L) to assess selectivity .

Q. Validation framework :

  • Dose-response studies : Vary Cu(II) concentration (0.01–0.05 mM) and H₂O₂ dosing rates.
  • Comparative kinetics : Use UV/H₂O₂ or Fenton systems as negative controls .

(Advanced) What role do ancillary ligands (e.g., pyrazole) play in directing the nuclearity of copper phosphonato phosphate complexes?

Answer:
Pyrazole ligands:

  • Block coordination sites , limiting polymerization.
  • Tune redox activity : Pyrazole’s weak field strength stabilizes Cu(II) over Cu(I), favoring molecular clusters over bulk oxides .

Case study : Pyrazole in Cu₉ clusters occupies axial positions, leaving equatorial sites for phosphate ligands .

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